molecular formula C7H12O2 B14880367 (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol

(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol

Cat. No.: B14880367
M. Wt: 128.17 g/mol
InChI Key: NDWXADRBAIVSLB-UHFFFAOYSA-N
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Description

(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol: is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound features a methyl group at the 6th position and a methanol group at the 5th position of the dihydropyran ring. It is a versatile compound with various applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Olefin Metathesis and Double Bond Migration: One method involves the use of olefin metathesis followed by double bond migration. This process can be catalyzed by Grubbs’ catalysts, which are ruthenium carbene complexes.

    Molecular Iodine Catalysis: Another method employs molecular iodine as a catalyst under solvent-free conditions at ambient temperature.

Industrial Production Methods: Industrial production methods for (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation Products: The major product of oxidation is the corresponding aldehyde or ketone.

    Reduction Products: The major product of reduction is the corresponding alcohol or alkane.

    Substitution Products: The major products of substitution reactions are the corresponding halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .

Comparison with Similar Compounds

Uniqueness: (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including organic synthesis and material science.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol

InChI

InChI=1S/C7H12O2/c1-6-7(5-8)3-2-4-9-6/h8H,2-5H2,1H3

InChI Key

NDWXADRBAIVSLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCO1)CO

Origin of Product

United States

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